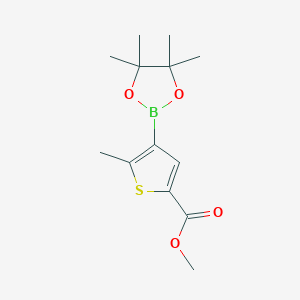

Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate

Übersicht

Beschreibung

Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate is a boronic ester derivative of thiophene. This compound is notable for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds. The presence of the boronic ester group makes it a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate typically involves the borylation of a thiophene derivative. One common method is the palladium-catalyzed borylation of 5-methyl-4-bromo-thiophene-2-carboxylate using bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale reactions. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and catalysts may also be adjusted to reduce costs and improve environmental sustainability.

Types of Reactions:

Suzuki-Miyaura Coupling: This compound undergoes Suzuki-Miyaura coupling reactions with various aryl or vinyl halides to form biaryl or styrene derivatives. The reaction typically requires a palladium catalyst and a base such as potassium carbonate in a solvent like toluene or ethanol.

Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

Palladium catalysts: (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

Bases: (e.g., potassium carbonate, sodium hydroxide)

Solvents: (e.g., DMF, toluene, ethanol)

Oxidizing agents: (e.g., m-CPBA)

Reducing agents: (e.g., LiAlH₄)

Major Products:

Biaryl compounds: from Suzuki-Miyaura coupling

Sulfoxides and sulfones: from oxidation

Alcohols: from reduction

Chemistry:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Catalysis: Employed in catalytic processes, particularly in cross-coupling reactions.

Biology and Medicine:

Drug Development: Utilized in the synthesis of pharmaceutical compounds, including potential drug candidates.

Bioconjugation: Used in the modification of biomolecules for research purposes.

Industry:

Agrochemicals: Intermediate in the production of pesticides and herbicides.

Materials Science: Used in the synthesis of organic electronic materials, such as conductive polymers and organic semiconductors.

Wirkmechanismus

The primary mechanism by which Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate exerts its effects is through its role as a boronic ester in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the halide partner. This process involves the formation of a palladium-boron intermediate, which undergoes transmetalation and reductive elimination to form the desired carbon-carbon bond.

Vergleich Mit ähnlichen Verbindungen

- Phenylboronic acid

- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

- Bis(pinacolato)diboron

Comparison: Compared to other boronic esters like phenylboronic acid, Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate offers enhanced stability and reactivity in cross-coupling reactions. The presence of the thiophene ring also imparts unique electronic properties, making it particularly useful in the synthesis of conjugated systems for materials science applications.

This compound’s unique structure, combining a thiophene ring with a boronic ester, sets it apart from simpler boronic acids and esters, providing distinct advantages in both reactivity and application scope.

Biologische Aktivität

Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate (CAS Number: 1109284-49-2) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a dioxaborolane moiety and a carboxylate group. Its molecular formula is with a molecular weight of approximately 282.164 g/mol. The structure is depicted below:

| Component | Formula |

|---|---|

| Molecular Formula | |

| Molecular Weight | 282.164 g/mol |

| CAS Number | 1109284-49-2 |

Biological Activities

Research indicates that thiophene derivatives exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific biological activities of this compound are summarized below.

Antimicrobial Activity

Thiophene derivatives have been reported to possess significant antimicrobial properties. In studies involving similar thiophene compounds:

- Antibacterial Activity : Compounds with thiophene structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives were tested against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 µg/mL against various strains .

Anticancer Activity

The anticancer potential of thiophene derivatives is notable. Compounds from this class have been evaluated for their effects on cancer cell lines:

- Cell Line Studies : this compound has been implicated in the inhibition of cancer cell proliferation in vitro. Similar thiophene derivatives have shown activity against prostate cancer cell lines (PC-3), indicating potential as therapeutic agents .

Case Studies and Research Findings

- Synthesis and Characterization : A study synthesized various thiophene derivatives through the Vilsmeier-Haack reaction and characterized them using NMR and IR spectroscopy . The synthesized compounds were evaluated for their biological activity against bacterial strains and cancer cell lines.

- Structure-Activity Relationship (SAR) : Research into the SAR of thiophene derivatives revealed that modifications to the thiophene ring significantly influence their biological activity. For example, increased lipophilicity often correlates with enhanced antibacterial properties .

Wissenschaftliche Forschungsanwendungen

Building Block for Synthesis

Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate serves as a versatile building block in organic synthesis. Its boron-containing moiety allows for:

- Cross-Coupling Reactions : It can be utilized in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl halides. This is particularly useful in the synthesis of complex organic molecules .

Functionalization

The presence of the thiophene ring enables further functionalization through electrophilic aromatic substitution or nucleophilic attack. This property is exploited in developing new derivatives with enhanced properties for specific applications.

Organic Electronics

The compound's electron-rich thiophene structure makes it a candidate for applications in organic electronics:

- Organic Photovoltaics (OPVs) : Its ability to absorb light and facilitate charge transport positions it as a potential material for solar cell applications.

Conductive Polymers

Incorporating this compound into conductive polymers can enhance their electrical properties. Research indicates that thiophene derivatives improve the conductivity and stability of polymeric materials used in electronic devices .

Anticancer Activity

Recent studies have indicated that compounds containing thiophene moieties exhibit anticancer properties. This compound has been evaluated for its potential cytotoxic effects against various cancer cell lines:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function .

Drug Development

The ability to modify the structure of this compound allows chemists to design new drugs with improved efficacy and reduced side effects. Its boron-containing structure is particularly interesting for developing boron-based drugs used in cancer therapy.

Case Study 1: Synthesis of Novel Thiophene Derivatives

A research team successfully synthesized a series of thiophene derivatives using this compound as a precursor. These compounds were tested for their electronic properties and showed promise as materials for organic solar cells .

Case Study 2: Antitumor Activity Assessment

In another study, the anticancer activity of this compound was assessed against breast cancer cell lines. The results indicated significant cytotoxicity compared to standard chemotherapeutic agents, suggesting its potential as a lead compound in drug development .

Eigenschaften

IUPAC Name |

methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BO4S/c1-8-9(7-10(19-8)11(15)16-6)14-17-12(2,3)13(4,5)18-14/h7H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRMDSSJQNZPJAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(SC(=C2)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80673711 | |

| Record name | Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1109284-49-2 | |

| Record name | Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.